3-氯丙-1-烯基硼酸

描述

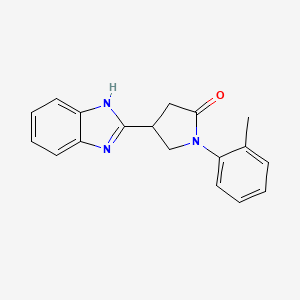

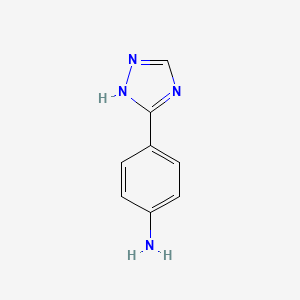

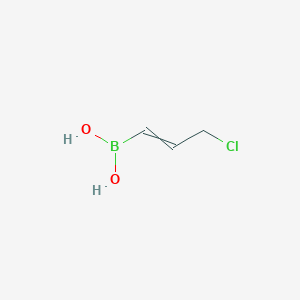

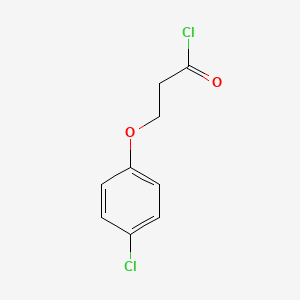

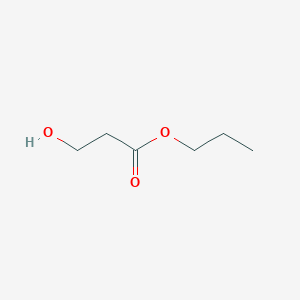

3-Chloroprop-1-enylboronic acid, also known as allylchloroboronic acid, is a compound with the molecular formula C3H6BClO2 and an average mass of 120.342 Da . It is an important compound in the field of organic synthesis due to its ability to act as a versatile building block in the development of chemical reactions.

Synthesis Analysis

Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The synthetic processes used to obtain these active compounds are relatively simple and well known . The preparation of compounds with this chemical group involves the use of boron in the design of drugs .Molecular Structure Analysis

The molecular structure of 3-chloroprop-1-enylboronic acid consists of a boron atom bonded to two OH groups and a residual group . The exact mass of the compound is 120.014938 Da .Chemical Reactions Analysis

3-Chloroprop-1-enylboronic acid is an important compound in the field of organic synthesis due to its ability to act as a versatile building block in the development of chemical reactions. It is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical and Chemical Properties Analysis

3-Chloroprop-1-enylboronic acid has a molecular weight of 120.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 and a topological polar surface area of 40.5 Ų .科学研究应用

化学分析技术3-氯丙-1-烯基硼酸及其衍生物广泛用于各种化学分析技术。例如,Plantinga、Toorn 和 Stegen (1991) 的一项研究开发了一种改进的方法,用于测定液体水解植物蛋白中的 3-氯丙烷-1,2-二醇,使用毛细管气相色谱法,火焰离子化检测,利用苯硼酸衍生物进行萃取。该方法在结果中表现出显着的精度和重复性(Plantinga, Toorn, & Stegen, 1991)。

有机合成Ghochikyan 等人 (2019) 强调了 3-氯丙-1-烯基硼酸在新型恶烷-2-酮衍生物合成中的应用。他们的研究涉及 2-(2-氯丙-2-烯-1-基)-5,5-二甲基恶烷-2-酮与芳基硼酸的反应,优化条件以获得最高的目标产物收率,展示了其在有机合成中的效用(Ghochikyan 等人,2019)。

食品安全测试在食品安全方面,Weisshaar (2008) 提出了一种测定食用脂肪和油脂中总 3-氯丙烷-1,2-二醇的方法。该方法包括用 NaOCH3/甲醇进行酯交换,并用苯硼酸衍生化,然后进行 GC-MS 分析。该方法对于确保食品安全至关重要(Weisshaar, 2008)。

环境监测Terry 等人 (2008) 对五个欧盟国家地下水中的 1,3-二氯丙烯及其代谢物进行了监测计划。这项研究对于了解结构与 3-氯丙-1-烯基硼酸相似的氯丙醇化合物在不同农业气候区中的环境影响和迁移率具有重要意义(Terry 等人,2008)。

作用机制

Target of Action

3-Chloroprop-1-enylboronic Acid, also known as allylchloroboronic acid, is primarily used in the field of organic synthesis due to its ability to act as a versatile building block. Its primary targets are the reactants in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

Biochemical Pathways

The primary biochemical pathway affected by 3-Chloroprop-1-enylboronic Acid is the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this pathway include the formation of complex organic compounds from simpler precursors .

Result of Action

The result of 3-Chloroprop-1-enylboronic Acid’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds from simpler precursors .

Action Environment

The action of 3-Chloroprop-1-enylboronic Acid can be influenced by various environmental factors. For example, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of 3-Chloroprop-1-enylboronic Acid may vary depending on the specific conditions under which it is used, such as temperature, pH, and the presence of other chemicals .

未来方向

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the unique properties of boronic acids and their derivatives, there is a growing interest in extending studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

3-chloroprop-1-enylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTGSXGIIONQHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B3141898.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B3141900.png)